N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Overview
Description
N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C16H24FNO6 and its molecular weight is 345.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15876565 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Applications in Pharmacology
High-Performance Liquid Chromatography (HPLC)
The use of fluorogenic labelling agents for the HPLC determination of biologically important thiols showcases the utility of advanced analytical techniques in pharmacology. This method involves the rapid and selective reaction of thiols with fluorogenic labelling reagents to produce fluorescent adducts, which can then be separated and detected via HPLC. Such methodologies could be instrumental in the analysis of compounds like N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-butanamine oxalate, especially in understanding its interaction with biological molecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Neuroprotective Research
Ca(2+) Channel Blockers in Ischemia
Research into neuronal Ca(2+) channel blockers, such as N-(2-[bis(4-fluorophenyl)methoxy]ethyl)-1-butanamine hydrochloride (LY393613), highlights the exploration of neuroprotective agents. These compounds have been evaluated for their efficacy in attenuating ischemic brain damage, primarily through mechanisms such as the attenuation of ischemia-induced glutamate release. This area of research underscores the potential therapeutic applications of chemical compounds in neuroprotection and ischemia treatment (Bogaert et al., 2001).
Material Science and Fluoroionophores
Fluoroionophore Synthesis
The development of fluoroionophores from diamine-salicylaldehyde derivatives demonstrates the role of synthetic chemistry in creating compounds with specific applications, such as metal ion sensing. These fluoroionophores exhibit spectra diversity upon interaction with various metal cations, indicating their potential utility in analytical chemistry and environmental monitoring (Hong, Lin, Hsieh, & Chang, 2012).
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2.C2H2O4/c1-3-12(2)16-8-9-17-10-11-18-14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,12,16H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKKCBABPPAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=C(C=C1)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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